3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyridazine ring, with a bromophenyl group at the 3-position and a butoxy group at the 6-position.
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubulin agent, showing promise in inhibiting tubulin polymerization, which is crucial for cell division.
Biological Studies: The compound has been evaluated for its antibacterial and antifungal activities, demonstrating effectiveness against various microbial strains.
Material Science: It has been incorporated into polymers for use in solar cells and other electronic applications due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, as an antitubulin agent, it binds to the tubulin protein, inhibiting its polymerization and thus preventing cell division . This action disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound may also interact with other cellular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar compounds to 3-(4-Bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine include other triazolopyridazines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities . For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial properties.
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines: Studied for their antitubulin and antibacterial activities.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c1-2-3-10-21-14-9-8-13-17-18-15(20(13)19-14)11-4-6-12(16)7-5-11/h4-9H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJHHGWBKHRUSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)Br)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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